N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a cyclopropyl group at position 3, a phenyl group at position 4, and an ethyl-linked acetamide moiety substituted with a 2-fluorophenoxy group. The 1,2,4-triazole core is known for its versatility in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-17-8-4-5-9-18(17)29-14-19(27)23-12-13-25-21(28)26(16-6-2-1-3-7-16)20(24-25)15-10-11-15/h1-9,15H,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTGEQAMUSPNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Lipophilicity and Binding: The target compound’s 2-fluorophenoxy group offers moderate lipophilicity (logP ~3.2 estimated), favoring membrane penetration. The pyridinyl substituent in introduces a hydrogen-bond acceptor, which may improve target protein interactions (e.g., enzyme active sites) compared to the phenyl group in the target compound .
Triazole Core Modifications: The sulfanyl-substituted triazole () replaces the oxygen atom in the acetamide side chain with sulfur, increasing molecular weight (MW = 398.3 g/mol vs. target’s MW = 381.4 g/mol) and altering redox properties.
Biological Applications :
- Oxadixyl () shares an acetamide backbone but lacks the triazole ring. Its fungicidal activity stems from the oxazolidinyl group, highlighting how heterocyclic variations dictate target specificity .
Hydrogen-Bonding and Crystallography :
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